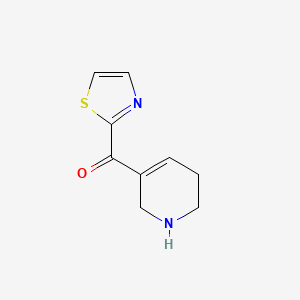
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol is a complex organic compound with a unique structure that includes two phosphinane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol typically involves multiple steps, including the formation of the phosphinane rings and the introduction of the 2-methylpropyl groups. Common reagents used in these reactions include phosphorus trichloride, isobutyl alcohol, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or as a catalyst.
類似化合物との比較
Similar Compounds
1,4-bis(2-methylpropyl)benzene: A similar compound with a benzene ring instead of phosphinane rings.
1,4-benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another related compound with ester functional groups.
Uniqueness
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol is unique due to its dual phosphinane rings and the presence of 2-methylpropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H26O4P2 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,5-diol |
InChI |
InChI=1S/C12H26O4P2/c1-9(2)5-17(15)7-12(14)18(16,6-10(3)4)8-11(17)13/h9-14H,5-8H2,1-4H3 |
InChIキー |
TYNABCBXLZCQFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CP1(=O)CC(P(=O)(CC1O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)


![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)









